![molecular formula C18H29ClO3 B14644552 Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- CAS No. 56585-19-4](/img/structure/B14644552.png)
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- is a complex organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl group. Benzene derivatives are widely studied due to their diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- typically involves multi-step organic reactions. The starting materials often include benzene and specific alkyl halides. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for yield and efficiency, ensuring that the final product meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Diethoxybenzene: Benzene with two ethoxy groups attached.
Methylethoxybenzene: Benzene with a methylethoxy group attached.
Uniqueness
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
56585-19-4 |
|---|---|
Molecular Formula |
C18H29ClO3 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
(4-chloro-5,5-diethoxy-3-propan-2-yloxypentyl)benzene |
InChI |
InChI=1S/C18H29ClO3/c1-5-20-18(21-6-2)17(19)16(22-14(3)4)13-12-15-10-8-7-9-11-15/h7-11,14,16-18H,5-6,12-13H2,1-4H3 |
InChI Key |
FAQQIPJZCBWSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(CCC1=CC=CC=C1)OC(C)C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)

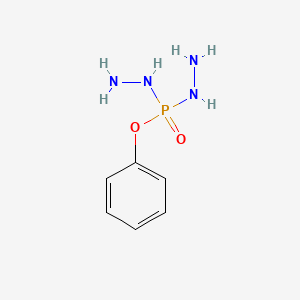
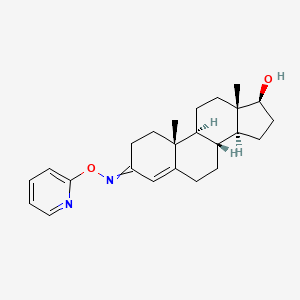

![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)

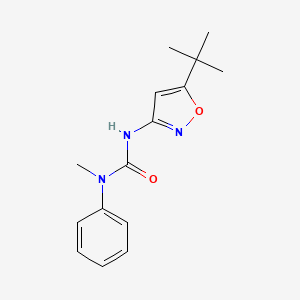

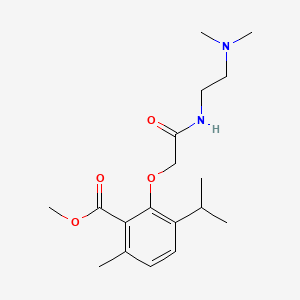
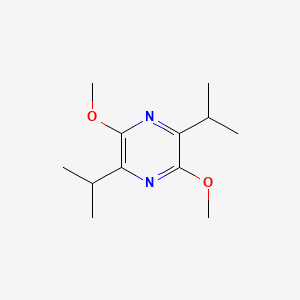
![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
